

# An In-depth Technical Guide to Luveltamab Tazevibulin (STRO-002)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Luveltamab Tazevibulin (STRO-002), a novel antibody-drug conjugate (ADC) currently under investigation for the treatment of solid tumors. The document details its chemical structure, mechanism of action, preclinical and clinical data, and key experimental protocols.

## **Chemical Structure of STRO-002**

Luveltamab Tazevibulin (STRO-002) is a precisely engineered, homogeneous ADC. Its structure consists of three main components:

- Monoclonal Antibody: A human IgG1 antibody, SP8166, that specifically targets Folate Receptor Alpha (FolRα), a protein overexpressed on the surface of various cancer cells, including ovarian and endometrial cancers.[1][2]
- Linker-Warhead Conjugate: A novel, cleavable linker-warhead molecule, SC239.[1][3][4] The linker is a protease-cleavable valine-citrulline p-aminobenzyl carbamate functionalized with dibenzocyclooctyne (DBCO) for attachment to the antibody.[2][5][6][7]
- Cytotoxic Payload: The warhead component of SC239 is SC209, a potent tubulin-targeting cytotoxin derived from 3-aminophenyl hemiasterlin.[1][2][3]



The conjugation is achieved using site-specific technology, incorporating the non-natural amino acid para-azidomethyl-L-phenylalanine (pAMF) into the antibody backbone.[1][2] This allows for the precise attachment of the SC239 linker-warhead via copper-free click chemistry, resulting in a well-defined drug-antibody ratio (DAR) of approximately 4.[1][3][8][9]

The released cytotoxic warhead, SC209, is the active molecule that induces cell death upon internalization into the target cancer cell.[1][3]

### **Mechanism of Action**

The therapeutic activity of STRO-002 is a multi-step process that leverages its targeted design to deliver a potent cytotoxic agent directly to cancer cells.

- Binding: The SP8166 antibody component of STRO-002 binds with high affinity to FolRα receptors on the surface of tumor cells.[1][3]
- Internalization: Upon binding, the STRO-002/FolRα complex is rapidly internalized by the cancer cell into endosomes and lysosomes.[1]
- Payload Release: Inside the cell, the cleavable linker is processed by intracellular proteases (e.g., Cathepsin B), releasing the cytotoxic warhead, SC209.[2]
- Tubulin Inhibition: The freed SC209 payload potently inhibits tubulin polymerization, a critical process for microtubule formation.[1][10] This disruption of the microtubule network leads to cell cycle arrest and ultimately, apoptotic cell death.[11]
- Bystander Killing: The released SC209 payload is cell-permeable, allowing it to diffuse out of the targeted FolRα-positive cell and kill neighboring cancer cells, regardless of their FolRα expression status. This "bystander effect" is a crucial mechanism for treating heterogeneous tumors.[1][10]





Click to download full resolution via product page

Mechanism of Action of STRO-002.



**Quantitative Data** 

**Preclinical Data Summary** 

| Parameter                    | Value                    | Species/System | Reference |
|------------------------------|--------------------------|----------------|-----------|
| Binding Affinity (KD)        | High Affinity            | Human FolRα    | [1][3]    |
| Drug-Antibody Ratio<br>(DAR) | ~4 (predominant species) | N/A            | [1][8][9] |
| In Vivo Half-Life (T1/2)     | 6.4 days                 | Mouse          | [1]       |
| In Vivo Clearance            | 9.6 mL/day/kg            | Mouse          | [1]       |

# Clinical Efficacy in Ovarian Cancer (Phase 1, STRO-002-GM1, NCT03748186)

The following tables summarize interim data from the dose-expansion cohort of the STRO-002-GM1 study in patients with advanced, platinum-resistant ovarian cancer.

Table 1: Efficacy in FolRα-Selected Patients (Tumor Proportion Score >25%)[12][13]

| Starting Dose | N  | Overall<br>Response<br>Rate (ORR) | Median Duration of Response (DOR) | Median<br>Progression-<br>Free Survival<br>(PFS) |
|---------------|----|-----------------------------------|-----------------------------------|--------------------------------------------------|
| 4.3 mg/kg     | 16 | 31.3%                             | 13.0 months                       | 6.1 months                                       |
| 5.2 mg/kg     | 16 | 43.8%                             | 5.4 months                        | 6.6 months                                       |
| Total         | 32 | 37.5%                             | 5.5 months                        | 6.1 months                                       |

Table 2: Overall Efficacy from Dose-Escalation (Clinically Active Doses ≥2.9 mg/kg)[14]



| Parameter                        | Result (N=31 evaluable)                       |  |
|----------------------------------|-----------------------------------------------|--|
| Patients with RECIST Response    | 10 (1 Complete Response, 9 Partial Responses) |  |
| Disease Control at 12 Weeks      | 74%                                           |  |
| Disease Control at 16 Weeks      | 58%                                           |  |
| Patients on Treatment ≥ 52 Weeks | 13%                                           |  |

# Experimental Protocols A. STRO-002 Internalization Assay

This protocol assesses the rate and extent to which STRO-002 is internalized by target cells.

### Methodology:[1]

- Cell Preparation: FolRα-positive cell lines (e.g., Igrov1, OVCAR3) are cultured to an appropriate density.
- Labeling: The anti-FolR $\alpha$  antibody (SP8166) is conjugated with a fluorescent dye (e.g., Alexa Fluor 647).
- Incubation: Cells are incubated with the fluorescently labeled antibody at a saturating concentration (e.g., 100 nmol/L) on ice for 1 hour to allow binding but prevent internalization.
- Washing: Unbound antibody is removed by washing the cells three times.
- Internalization Induction: Warm cell culture medium (37°C) is added to the cells, and plates are incubated at 37°C in a CO<sub>2</sub> incubator to initiate internalization.
- Time Points: At various time points, plates are removed and cells are spun down at 4°C.
- Quenching: For each time point, one set of samples is treated with a quenching agent to
  extinguish the fluorescence of non-internalized, surface-bound antibody. A parallel set is left
  unquenched.

## Foundational & Exploratory





Analysis: The fluorescence of the cells is measured using a flow cytometer (FACS). The
internalized fraction is calculated by comparing the fluorescence of quenched and
unquenched samples over time.





Click to download full resolution via product page

Workflow for the STRO-002 Internalization Assay.



## **B. In Vivo Stability and DAR Analysis**

This protocol determines the pharmacokinetic profile and stability of the ADC in circulation.

Methodology:[1][4]

- Animal Model: Non-tumor bearing mice (e.g., SCID Beige) are used.
- Dosing: A single intravenous (IV) dose of STRO-002 (e.g., 5 mg/kg) is administered.
- Sample Collection: Blood samples are collected from the mice at multiple time points postinjection. Plasma is isolated.
- Total Antibody Quantification: The total concentration of the STRO-002 antibody in plasma is measured over time using a human Fc-specific ELISA. This data is used to determine pharmacokinetic parameters like half-life and clearance.
- DAR Measurement:
  - Affinity Pull-down: STRO-002 is isolated from the plasma samples using an affinity purification method.
  - LC-MS/MS Analysis: The purified ADC is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to determine the average DAR at each time point, assessing the stability of the linker-warhead in circulation.





Click to download full resolution via product page

Workflow for In Vivo Stability and DAR Analysis.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. researchgate.net [researchgate.net]
- 4. sutrobio.com [sutrobio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SC239| CAS NO:1977557-97-3| GlpBio [glpbio.cn]
- 8. asco.org [asco.org]
- 9. sutrobio.com [sutrobio.com]
- 10. researchgate.net [researchgate.net]
- 11. sutrobio.com [sutrobio.com]
- 12. targetedonc.com [targetedonc.com]
- 13. sutrobio.com [sutrobio.com]
- 14. Sutro Biopharma Announces Encouraging Interim Data on STRO-002 Phase 1 Dose-Escalation Study for Patients with Ovarian Cancer [prnewswire.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Luveltamab Tazevibulin (STRO-002)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614173#what-is-the-chemical-structure-of-spp-002]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com